2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene
Overview
Description
2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene is an organic compound with the molecular formula C14H12BrNO4. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene typically involves the bromination of 1-((4-methoxybenzyl)oxy)-4-nitrobenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 1-((4-methoxybenzyl)oxy)-4-nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-aminobenzene.
Oxidation: Formation of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-carboxybenzene.
Scientific Research Applications
2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene
- 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene
- 2-Bromo-1-((4-methoxybenzyl)oxy)-4-aminobenzene
Uniqueness
2-Bromo-1-((4-methoxybenzyl)oxy)-4-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications. The methoxybenzyl group also provides additional stability and reactivity, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-[(4-methoxyphenyl)methoxy]-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(16(17)18)8-13(14)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTZWICFQMOMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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